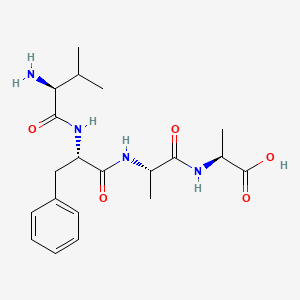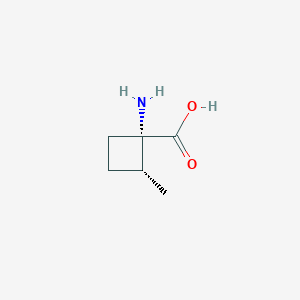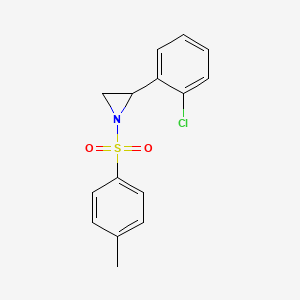
Pent-4-enyl N-(p-tolylsulfonyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Pent-4-enyl N-(p-tolylsulfonyl)carbamate typically involves transition metal-catalyzed sp3 C–H activation and intramolecular C–N coupling . One notable method includes the use of palladium(II) catalysis in the presence of acetic acid as a solvent, which significantly accelerates the cyclization process, yielding oxazolidinones and oxazinanones with high diastereoselectivity .
Análisis De Reacciones Químicas
Pent-4-enyl N-(p-tolylsulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: Substitution reactions are common, particularly in the presence of suitable nucleophiles or electrophiles.
Common reagents used in these reactions include palladium catalysts, acetic acid, and other transition metals . The major products formed from these reactions are nitrogen heterocyclic compounds such as oxazolidinones and oxazinanones .
Aplicaciones Científicas De Investigación
Pent-4-enyl N-(p-tolylsulfonyl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of nitrogen heterocyclic scaffolds, which are important in medicinal chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential therapeutic applications due to its ability to form bioactive nitrogen heterocycles.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pent-4-enyl N-(p-tolylsulfonyl)carbamate involves the activation of sp3 C–H bonds and subsequent intramolecular C–N coupling . This process is facilitated by transition metal catalysts, which enable the formation of nitrogen heterocyclic compounds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the transition metals used .
Comparación Con Compuestos Similares
Pent-4-enyl N-(p-tolylsulfonyl)carbamate can be compared with other similar compounds such as:
But-3-enyl N-tosyl carbamate: This compound undergoes similar cyclization reactions to form oxazolidinones.
Other N-tosyl carbamates: These compounds also participate in transition metal-catalyzed C–H activation and C–N coupling reactions, forming various nitrogen heterocycles.
The uniqueness of this compound lies in its ability to form specific nitrogen heterocyclic scaffolds with high diastereoselectivity under optimized reaction conditions .
Propiedades
Fórmula molecular |
C13H17NO4S |
|---|---|
Peso molecular |
283.35 g/mol |
Nombre IUPAC |
pent-4-enyl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C13H17NO4S/c1-3-4-5-10-18-13(15)14-19(16,17)12-8-6-11(2)7-9-12/h3,6-9H,1,4-5,10H2,2H3,(H,14,15) |
Clave InChI |
OCECIINFQVYTGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
methanone](/img/structure/B15159740.png)





![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}cyclohexan-1-one](/img/structure/B15159794.png)
![2,5-Bis[(2-ethynylphenyl)ethynyl]thiophene](/img/structure/B15159803.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)

